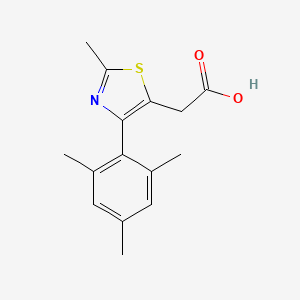
N4-Benzyl-2-bromo-6-(trifluoromethyl)pyridine-3,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N4-Benzyl-2-bromo-6-(trifluorométhyl)pyridine-3,4-diamine: est un composé chimique appartenant à la classe des dérivés de la pyridine. Ce composé est caractérisé par la présence d'un groupe benzyle, d'un atome de brome et d'un groupe trifluorométhyle liés à un cycle pyridine.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles: La synthèse de la N4-Benzyl-2-bromo-6-(trifluorométhyl)pyridine-3,4-diamine implique généralement des réactions organiques en plusieurs étapes. Une méthode courante implique la bromation d'un dérivé de la pyridine, suivie de l'introduction d'un groupe benzyle et d'un groupe trifluorométhyle. Les conditions réactionnelles nécessitent souvent l'utilisation de catalyseurs et de solvants spécifiques pour obtenir le produit souhaité avec un rendement et une pureté élevés.
Méthodes de production industrielle: La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir la rentabilité et la scalabilité. Le processus peut inclure des étapes telles que la purification et la cristallisation pour obtenir le composé sous sa forme pure.
Analyse Des Réactions Chimiques
Types de réactions: La N4-Benzyl-2-bromo-6-(trifluorométhyl)pyridine-3,4-diamine subit divers types de réactions chimiques, notamment:
Réactions de substitution: L'atome de brome peut être remplacé par d'autres groupes fonctionnels en utilisant des réactions de substitution nucléophile.
Réactions d'oxydation et de réduction: Le composé peut subir une oxydation ou une réduction dans des conditions spécifiques pour former différents dérivés.
Réactions de couplage: Il peut participer à des réactions de couplage telles que le couplage de Suzuki-Miyaura pour former des liaisons carbone-carbone.
Réactifs et conditions courants:
Substitution nucléophile: Des réactifs tels que l'hydroxyde de sodium ou le carbonate de potassium dans des solvants polaires.
Oxydation: Des agents oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction: Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Réactions de couplage: Les catalyseurs au palladium et les acides boroniques sont couramment utilisés.
Principaux produits formés: Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, la substitution nucléophile peut produire divers dérivés de la pyridine substitués, tandis que les réactions de couplage peuvent produire des molécules organiques complexes avec des chaînes carbonées étendues.
Applications de la recherche scientifique
La N4-Benzyl-2-bromo-6-(trifluorométhyl)pyridine-3,4-diamine présente plusieurs applications de recherche scientifique, notamment:
Chimie: Utilisée comme élément de base dans la synthèse de molécules organiques plus complexes.
Biologie: Investigée pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine: Explorée pour ses propriétés thérapeutiques potentielles et comme composé de tête dans la découverte de médicaments.
Industrie: Utilisée dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de la N4-Benzyl-2-bromo-6-(trifluorométhyl)pyridine-3,4-diamine implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les voies et les cibles exactes dépendent de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
N4-Benzyl-2-bromo-6-(trifluoromethyl)pyridine-3,4-diamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N4-Benzyl-2-bromo-6-(trifluoromethyl)pyridine-3,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires:
- 2,3,5,6-Tétrafluoro-4-(trifluorométhyl)bromure de benzyle
- 4-Bromobenzotrifluorure
Comparaison: La N4-Benzyl-2-bromo-6-(trifluorométhyl)pyridine-3,4-diamine est unique en raison de la présence à la fois d'un groupe benzyle et d'un groupe trifluorométhyle sur le cycle pyridine. Cette combinaison de groupes fonctionnels confère des propriétés chimiques distinctes, ce qui la rend précieuse pour des applications spécifiques pour lesquelles les composés similaires ne conviennent pas.
Propriétés
Formule moléculaire |
C13H11BrF3N3 |
|---|---|
Poids moléculaire |
346.15 g/mol |
Nom IUPAC |
4-N-benzyl-2-bromo-6-(trifluoromethyl)pyridine-3,4-diamine |
InChI |
InChI=1S/C13H11BrF3N3/c14-12-11(18)9(6-10(20-12)13(15,16)17)19-7-8-4-2-1-3-5-8/h1-6H,7,18H2,(H,19,20) |
Clé InChI |
PAFAOZVJMFYTKM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNC2=CC(=NC(=C2N)Br)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



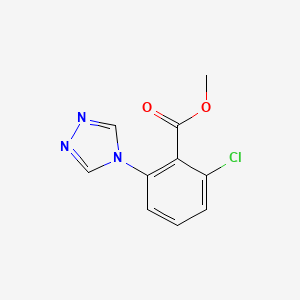

![1-(3-Fluoro-2-thiabicyclo[3.1.0]hexa-1(5),3-dien-6-yl)piperazine](/img/structure/B11806529.png)

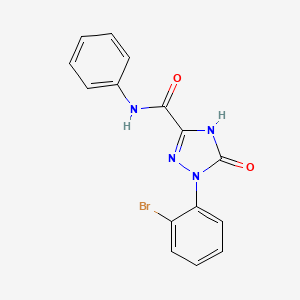

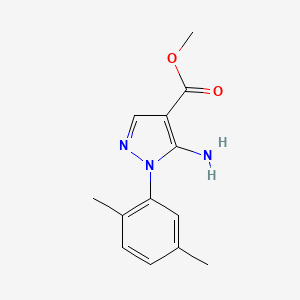
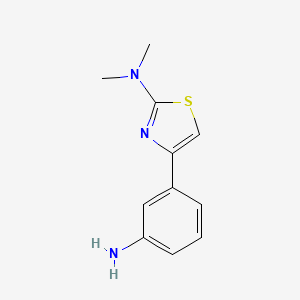
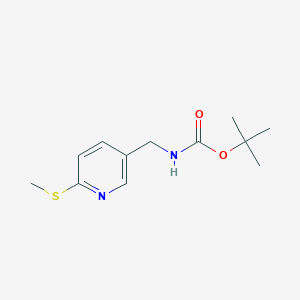

![6-(4-Chlorophenyl)-3-cyclopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11806569.png)
